Nickel aluminide, 99.9%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Nickel aluminide can be synthesized through various methods, including coprecipitation, polymeric precursor techniques, and aluminothermic reduction. Studies have explored different synthesis routes to achieve precise stoichiometry control and surface area optimization. Hasan et al. (2015) investigated coprecipitation and polymeric precursor techniques, finding that stoichiometric spinel nickel aluminate was achievable with controlled excess Ni2+, highlighting the challenges of agglomeration and stoichiometry control in nanoparticle synthesis (Hasan et al., 2015). Gostishchev et al. (2018) explored the aluminothermic reduction method for creating complex-alloyed nickel aluminides, demonstrating its potential in enhancing properties of coatings and as grain refiners for tin bronze (Gostishchev et al., 2018).

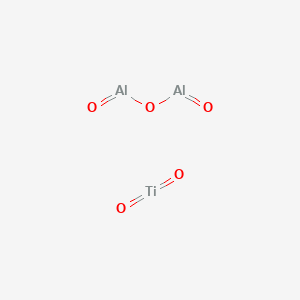

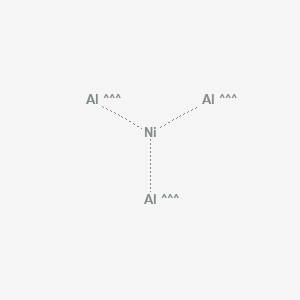

Molecular Structure Analysis

Nickel aluminide typically forms a tetragonal structure with a P4122 space group. Below 800 K, it exhibits an inverse spinel structure, with nickel occupying octahedral sites and aluminum at both octahedral and tetrahedral sites. The atomic order and electronic structure, including ferromagnetic properties and a semiconductor nature, are crucial for its application in high-temperature environments. Elias et al. (2019) provided a detailed analysis using density functional theory and cluster expansion, emphasizing its thermodynamic stability under specific conditions (Elias et al., 2019).

Chemical Reactions and Properties

Nickel aluminides undergo various chemical reactions during synthesis, affecting their final properties. The aluminothermic reduction process, for instance, plays a significant role in forming different alloyed nickel aluminides with varied microhardness and application potentials in coatings and as modifiers in alloys (Gostishchev et al., 2018).

Wissenschaftliche Forschungsanwendungen

Structural Use : Nickel aluminides exhibit excellent mechanical and metallurgical properties, making them suitable as new structural materials, especially at elevated temperatures. They have been developed with specific compositions to enhance creep resistance, particularly in wrought conditions (Liu & Sikka, 1986).

Synthesis of Nanocrystalline Materials : Nanocrystalline nickel aluminides have been synthesized using chemical reactions, followed by annealing. These materials, which often include Al2O3, show potential for high hardness and environmental stability (Haber et al., 2000).

Gasless Combustion Synthesis : The formation of nickel aluminides through gasless combustion synthesis has been explored. This process involves compound formation starting with aluminum-rich compounds and ending with AlNi3 as the predominant compound (Philpot et al., 1987).

Diffusion Coefficient Studies : Research has been conducted to determine the diffusion behavior of nickel in Ni2Al3 compound, crucial for understanding and controlling aluminizing processes on nickel surfaces (Khieokae et al., 2014).

Aerospace Industry Applications : Nickel aluminide's distinctive properties make it particularly suitable for high-temperature applications in the aerospace industry. Efforts have been made to enhance its ambient temperature ductility to expand its applicability (Awotunde et al., 2019).

Wear Resistance : Studies on the wear behavior of nickel aluminides coatings produced by self-propagating high-temperature synthesis have shown high wear resistance, making them suitable for industrial applications (Sierra & Vázquez, 2006).

Corrosion Behavior Studies : Investigations have been conducted on the corrosion behavior of nickel aluminides in challenging environments, such as high chlorine-containing atmospheres, demonstrating their potential as protective coatings (Galetz et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Nickel aluminides have desirable properties for use in high-temperature applications . Manufacturing improvements, increased knowledge of aluminide microstructure and deformation processes, and developments in micro-alloying have all contributed to the development of nickel aluminides . These materials are now necessary in a wide variety of applications and have the potential to provide additional advances in performance in a variety of domains .

Eigenschaften

InChI |

InChI=1S/3Al.Ni |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQXGFWXTGBFBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Al].[Al].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301047701 |

Source

|

| Record name | Nickel aluminide (NiAl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.638 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel aluminide, 99.9% | |

CAS RN |

12004-71-6 |

Source

|

| Record name | Nickel aluminide (NiAl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.